5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C29H18Cl2F2O4 and a molecular weight of 539.367 g/mol . This compound is known for its unique chemical structure, which includes multiple functional groups such as chloro, fluoro, and benzyl groups attached to a chromenone core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield .
Chemical Reactions Analysis
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzyl groups .
Scientific Research Applications
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
2-chloro-6-fluorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
2-chloro-6-fluorobenzylamine: Another intermediate with similar functional groups.
The uniqueness of this compound lies in its combination of multiple functional groups and its chromenone core, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C29H18Cl2F2O4 |
---|---|
Molecular Weight |
539.3 g/mol |
IUPAC Name |
5,7-bis[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H18Cl2F2O4/c30-22-8-4-10-24(32)20(22)15-35-18-12-26(36-16-21-23(31)9-5-11-25(21)33)29-19(17-6-2-1-3-7-17)14-28(34)37-27(29)13-18/h1-14H,15-16H2 |
InChI Key |
ZDINMTBGRVQNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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